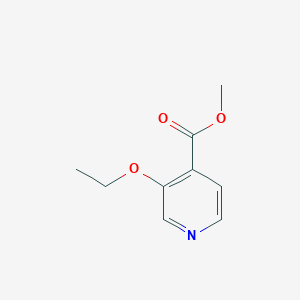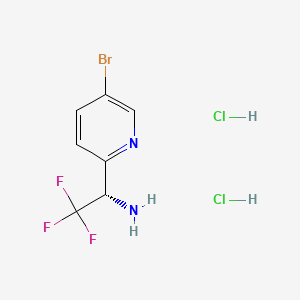
(S)-1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromopyridine moiety and a trifluoroethanamine group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-pyridine and 2,2,2-trifluoroethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
(S)-1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or palladium catalysts are used.
Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex biaryl compounds.
科学的研究の応用
(S)-1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an important intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and as a tool in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The bromopyridine moiety can engage in various binding interactions with enzymes or receptors, while the trifluoroethanamine group can influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(5-Bromopyridin-2-yl)piperidin-3-ol: This compound shares the bromopyridine moiety but differs in the presence of a piperidine ring instead of the trifluoroethanamine group.
3-((5-Bromopyridin-2-yl)oxy)-5,5-dimethyl-4-(4-(methylsulfonyl)phenyl)furan-2(5H)-one: Another compound with a bromopyridine moiety, but with different functional groups and applications.
Uniqueness
(S)-1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine dihydrochloride is unique due to the combination of the bromopyridine and trifluoroethanamine groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C7H8BrCl2F3N2 |
|---|---|
分子量 |
327.95 g/mol |
IUPAC名 |
(1S)-1-(5-bromopyridin-2-yl)-2,2,2-trifluoroethanamine;dihydrochloride |
InChI |
InChI=1S/C7H6BrF3N2.2ClH/c8-4-1-2-5(13-3-4)6(12)7(9,10)11;;/h1-3,6H,12H2;2*1H/t6-;;/m0../s1 |
InChIキー |
ATDUOYSQXPQTEC-ILKKLZGPSA-N |
異性体SMILES |
C1=CC(=NC=C1Br)[C@@H](C(F)(F)F)N.Cl.Cl |
正規SMILES |
C1=CC(=NC=C1Br)C(C(F)(F)F)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


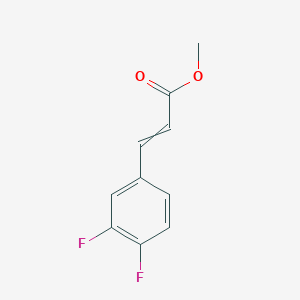
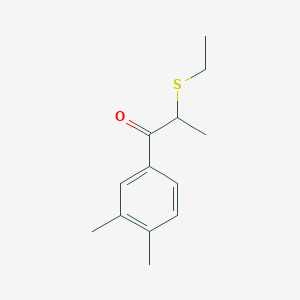


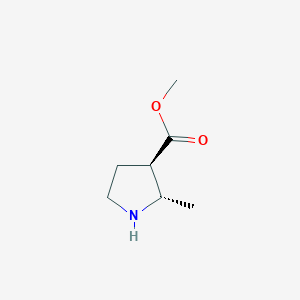
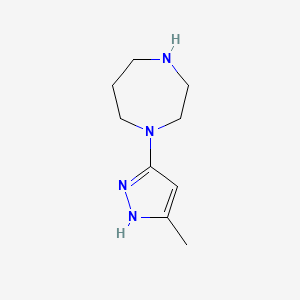
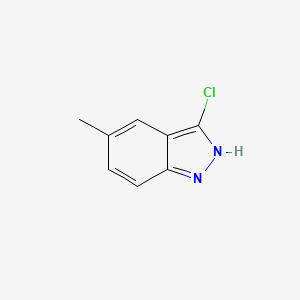
![2-(3,5-Dioxo-4-azatricyclo[5.2.1.0(2,6)]dec-8-en-4-yl)-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B13653454.png)
![[3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B13653459.png)
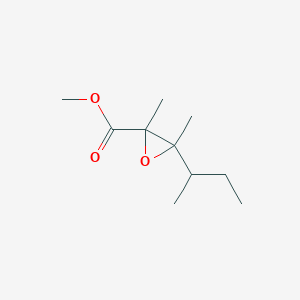


![4-[3,5-bis(4-amino-3,5-difluorophenyl)phenyl]-2,6-difluoroaniline](/img/structure/B13653508.png)
